![molecular formula C20H15ClN4O2S3 B2679952 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 1021215-47-3](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O2S3 and its molecular weight is 475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Compounds incorporating elements like 2-thioxopyrimidinyl and related heterocycles have been investigated for their analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. For instance, derivatives of pyrimido[4,5-b]quinolines have exhibited significant activity against both gram-negative and gram-positive bacteria, showing potent anti-inflammatory and analgesic activities (El-Gazzar, Hafez, & Nawwar, 2009). These findings indicate a potential for the development of new pharmaceuticals targeting various inflammatory and microbial infections.
Antitumor and Anticancer Activity
Research into thienopyrimidine and related derivatives has uncovered promising antitumor and anticancer properties. For example, studies on new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity against several human cancer cell lines, comparable to that of known chemotherapy agents (Hafez & El-Gazzar, 2017). These findings highlight the potential of such compounds in developing novel anticancer therapies.
Antimalarial Effects
The synthesis and evaluation of 2-(3,4-dichloroanilino)-7-[(dialkylamino)alkyl]amino-5-methyl-s-triazolo[1,5-α]pyrimidines have shown antimalarial activity against P. berghei in mice, showcasing the potential of pyrimidine derivatives in malaria treatment (Werbel, Elslager, & Chu, 1973). This opens up new avenues for research into malaria therapy, focusing on the development of novel antimalarial compounds.
Synthesis and Characterization for Various Biological Activities
The broad synthesis and characterization of pyrimidinones, oxazinones, and their derivatives from starting materials like citrazinic acid have led to the discovery of compounds with significant antibacterial and antifungal activities (Hossan et al., 2012). This research underscores the versatility of these compounds in addressing a range of microbial threats.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with thiourea to form 4-chloro-2-mercaptobenzimidazole. This intermediate is then reacted with ethyl acetoacetate to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester. The ester is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with p-toluidine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "ethyl acetoacetate", "p-toluidine" ], "Reaction": [ "4-chlorobenzaldehyde is condensed with thiourea in the presence of a catalyst to form 4-chloro-2-mercaptobenzimidazole.", "4-chloro-2-mercaptobenzimidazole is reacted with ethyl acetoacetate in the presence of a base to form 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid ethyl ester.", "The ester is hydrolyzed using a strong acid to form the corresponding carboxylic acid.", "The carboxylic acid is coupled with p-toluidine in the presence of a coupling agent to form the final product, 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide." ] } | |
| 1021215-47-3 | |
Fórmula molecular |
C20H15ClN4O2S3 |
Peso molecular |
475 |
Nombre IUPAC |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15ClN4O2S3/c1-11-2-6-13(7-3-11)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)14-8-4-12(21)5-9-14/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
Clave InChI |
UGSNLHIESBQDIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate](/img/structure/B2679870.png)
![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)
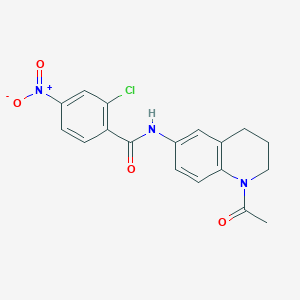
![2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2679874.png)
![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)
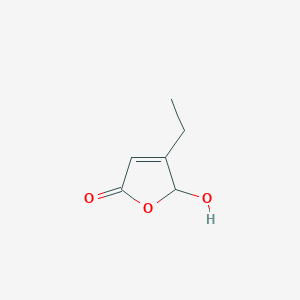
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)
![7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679879.png)
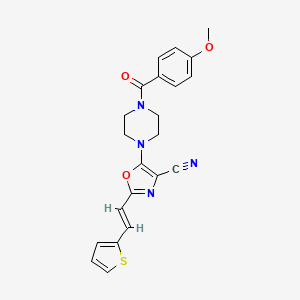

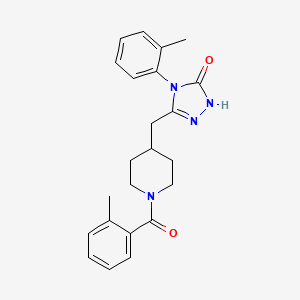
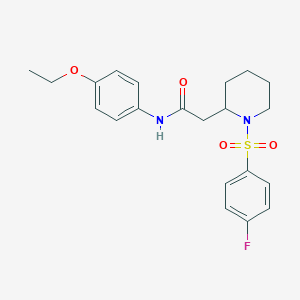
![1-{[1-(2-chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2679892.png)
